3-Azidocycloheptan-1-one
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Overview
Description
3-Azidocycloheptan-1-one is an organic compound characterized by a seven-membered ring structure with an azide group (-N₃) attached to the third carbon and a ketone group (C=O) at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocycloheptan-1-one typically involves the introduction of the azide group into a cycloheptanone precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion (N₃⁻). This reaction is often carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium azide (NaN₃).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3-Azidocycloheptan-1-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azide group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Major Products:
Cycloaddition: Formation of triazoles.
Reduction: Formation of amines.
Substitution: Formation of various substituted cycloheptanones.
Scientific Research Applications
3-Azidocycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive triazoles.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Azidocycloheptan-1-one primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are important in various biological and chemical processes. The formation of triazoles is facilitated by the strain in the cycloheptane ring, which makes the azide group more reactive .
Comparison with Similar Compounds
3-Azidocyclohexanone: Similar structure but with a six-membered ring.
3-Azidocyclooctanone: Similar structure but with an eight-membered ring.
Cycloalkyne-Azide Compounds: Compounds with cycloalkyne and azide groups that undergo similar cycloaddition reactions.
Uniqueness: 3-Azidocycloheptan-1-one is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability, making it highly reactive in cycloaddition reactions. This reactivity is leveraged in various synthetic applications, particularly in the formation of triazoles.
Properties
CAS No. |
919117-16-1 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-azidocycloheptan-1-one |
InChI |
InChI=1S/C7H11N3O/c8-10-9-6-3-1-2-4-7(11)5-6/h6H,1-5H2 |
InChI Key |
RWOQOYODHHFUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CC(C1)N=[N+]=[N-] |
Origin of Product |
United States |
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